molecular formula C12H12N2O B6429441 2-methyl-6-(3-methylphenoxy)pyrazine CAS No. 2640935-05-1

2-methyl-6-(3-methylphenoxy)pyrazine

Cat. No.: B6429441
CAS No.: 2640935-05-1
M. Wt: 200.24 g/mol
InChI Key: YXZOAZBAVQNZDT-UHFFFAOYSA-N
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Description

2-Methyl-6-(3-methylphenoxy)pyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound is substituted with a methyl group at position 2 and a 3-methylphenoxy group (a methoxy-linked 3-methylphenyl moiety) at position 5. This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity, lipophilicity, and biological interactions .

Pyrazines are widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry.

Properties

IUPAC Name

2-methyl-6-(3-methylphenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-3-5-11(6-9)15-12-8-13-7-10(2)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZOAZBAVQNZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-methylphenoxy)pyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Another approach involves the direct arylation of pyrazine derivatives. This method can be performed using various aryl halides and appropriate catalysts to introduce the 3-methylphenoxy group at the desired position on the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(3-methylphenoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to modify the pyrazine ring or the substituents, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrazine ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-methyl-6-(3-methylphenoxy)pyrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions of pyrazine derivatives with biological targets, such as enzymes and receptors.

    Medicine: The compound may have potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore its efficacy and safety in various medical contexts.

    Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products.

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-methylphenoxy)pyrazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact mechanism of action is often studied through a combination of experimental and computational approaches to identify the key molecular interactions and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 2 and 6) Key Properties/Applications Biological Activity/Uniqueness Reference
This compound 2-methyl, 6-(3-methylphenoxy) High lipophilicity; potential CNS drug candidate Enhanced receptor binding due to aromatic ether group
2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine 2-methyl, 6-(2-methylphenylmethoxy) Structural isomer; differs in phenyl substitution position Altered electronic effects compared to 3-methylphenoxy isomer
2-Methyl-6-(methylthio)pyrazine 2-methyl, 6-(methylthio) Strong green pepper aroma; antimicrobial Thioether group increases membrane disruption
2-Chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride 2-chloro, 6-(3-pyrrolidinyloxy) Psychoactive effects; cholinesterase inhibition Pyrrolidine enhances serotonin receptor modulation
2-Methyl-6-(2-methylpropyl)pyrazine 2-methyl, 6-(isobutyl) Nutty/earthy aroma; flavor industry use Alkyl chain increases volatility for olfactory applications
2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine 2-(piperidinylmethoxy), 6-(3-methoxyphenyl) Anticancer and antiviral potential Piperidine enhances lipophilicity and target affinity

Structural Analysis

  • Substituent Effects: Aryl vs. Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound is electron-donating, enhancing ring stability, whereas chloro substituents (e.g., ) introduce electron-withdrawing effects, altering reactivity. Positional Isomerism: The 3-methylphenoxy substituent (meta position on phenyl) vs. 2-methylphenylmethoxy (ortho position in ) affects steric hindrance and electronic distribution.

Biological Activity

2-Methyl-6-(3-methylphenoxy)pyrazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazine ring substituted at the 2-position with a methyl group and at the 6-position with a 3-methylphenoxy group. This unique arrangement contributes to its distinct chemical properties and biological activities.

Target Interactions

Pyrazine derivatives, including this compound, are known to interact with various biological targets. These interactions can lead to modulation of key biochemical pathways involved in disease processes:

  • Anticancer Activity : Pyrazines have been shown to induce apoptosis in cancer cells by targeting proteins involved in the regulation of cell survival, such as Bcl-2 and Bax .
  • Antimicrobial Effects : The compound exhibits antibacterial and antiviral properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Biochemical Pathways

The compound's activity is influenced by environmental factors such as pH and temperature, which can affect its stability and interaction with biological targets.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. A study on related pyrazine derivatives demonstrated their ability to induce apoptosis in leukemia cells by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Compound IC50 (μM) Mechanism
This compoundTBDInduces apoptosis via Bcl-2/Bax modulation
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate25Induces apoptosis in K562 cells

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Its potential as an antimicrobial agent is being explored in both in vitro and in vivo studies.

Case Studies and Research Findings

  • Cancer Treatment : A study involving K562 leukemia cells found that treatment with pyrazine derivatives led to significant cell cycle arrest and increased apoptosis markers, indicating their potential as therapeutic agents against leukemia .
  • Antimicrobial Studies : In vitro tests have shown that compounds similar to this compound exhibit notable antibacterial effects, suggesting their application in treating infections caused by resistant strains.

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